molecular formula C8H4N2 B1227560 1,4-Diisocyanobenzene CAS No. 935-16-0

1,4-Diisocyanobenzene

Cat. No.: B1227560
CAS No.: 935-16-0
M. Wt: 128.13 g/mol
InChI Key: IXACFSRTSHAQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diisocyanobenzene is an organic compound with the molecular formula C8H4N2. It is also known as 1,4-phenylene diisocyanide. This compound is characterized by the presence of two isocyanide groups attached to a benzene ring at the para positions. It is a white solid with a melting point of approximately 160°C .

Biochemical Analysis

Biochemical Properties

1,4-Diisocyanobenzene plays a significant role in biochemical reactions, particularly in the formation of supramolecular structures. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms one-dimensional supramolecular structures when adsorbed on gold surfaces . These interactions are primarily driven by the compound’s ability to form stable bonds with metal atoms, which can influence the activity of enzymes and proteins involved in these reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with gold surfaces can lead to the formation of long one-dimensional chains, which may impact cellular signaling and metabolic pathways . Additionally, this compound’s ability to form stable radicals at anodes suggests its potential role in redox reactions within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable bonds with metal atoms, such as gold, allows it to influence the activity of enzymes and proteins. This can lead to the inhibition or activation of specific biochemical pathways, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound forms stable supramolecular structures on gold surfaces, which suggests that it maintains its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by influencing specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. For instance, the compound’s ability to form stable radicals at anodes suggests that high doses could potentially lead to oxidative stress and cellular damage . Therefore, it is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form stable bonds with metal atoms allows it to participate in redox reactions and influence metabolic flux. The compound’s interactions with enzymes can lead to changes in metabolite levels, ultimately affecting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, its ability to form stable bonds with metal atoms suggests that it may be transported to areas with high metal concentrations, such as mitochondria or the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For instance, its ability to form stable bonds with metal atoms suggests that it may localize to areas with high metal concentrations, such as the mitochondria or the endoplasmic reticulum .

Preparation Methods

1,4-Diisocyanobenzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobenzene with phosgene, which results in the formation of this compound. The reaction conditions typically require an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

1,4-Diisocyanobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Diisocyanobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,4-Diisocyanobenzene can be compared with other similar compounds such as:

This compound is unique due to its highly reactive isocyanide groups, which make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,4-diisocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXACFSRTSHAQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377957
Record name 1,4-diisocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-16-0
Record name 1,4-Diisocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-diisocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenylene diisocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diisocyanobenzene
Reactant of Route 2
1,4-Diisocyanobenzene
Reactant of Route 3
Reactant of Route 3
1,4-Diisocyanobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Diisocyanobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.